molecular formula C10H13NO3S B2797791 N-ethyl-2,3-dihydro-1-benzofuran-5-sulfonamide CAS No. 1094654-26-8

N-ethyl-2,3-dihydro-1-benzofuran-5-sulfonamide

Cat. No.: B2797791
CAS No.: 1094654-26-8
M. Wt: 227.28
InChI Key: MGXWJRQUEYYBSD-UHFFFAOYSA-N
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Description

N-ethyl-2,3-dihydro-1-benzofuran-5-sulfonamide is a sulfonamide derivative featuring a 2,3-dihydrobenzofuran scaffold with an ethylamine substituent at the sulfonamide group. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting enzymes like carbonic anhydrases or sulfotransferases.

The molecular formula of this compound is C₉H₁₁NO₃S, with a molecular weight of 213.26 g/mol. Its CAS registry number is 953894-41-2, as listed in Enamine Ltd’s building blocks catalogue . The dihydrobenzofuran core provides partial saturation of the fused benzene and furan rings, which may influence solubility and metabolic stability compared to fully aromatic systems.

Properties

IUPAC Name

N-ethyl-2,3-dihydro-1-benzofuran-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3S/c1-2-11-15(12,13)9-3-4-10-8(7-9)5-6-14-10/h3-4,7,11H,2,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGXWJRQUEYYBSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=CC2=C(C=C1)OCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-ethyl-2,3-dihydro-1-benzofuran-5-sulfonamide can be achieved through several synthetic routes. One common method involves the condensation of aromatic aldehydes with 2,3-dihydrobenzoxasilepines under the catalysis of silver (I) complexes and in the presence of a fluoride ion source . This method allows for the diastereoselective preparation of 2,3-dihydrobenzofurans, which can then be further functionalized to introduce the sulfonamide group. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonamide Nitrogen

The secondary amine in the sulfonamide group undergoes alkylation or acylation under specific conditions:

Reaction TypeReagents/ConditionsProductMechanismReference
Alkylation Alkyl halides (R-X), NaH/DMF, 60–80°CN-Ethyl-N-alkyl-sulfonamide derivativesSN₂ displacement at nitrogen
Acylation Acetyl chloride (AcCl), pyridine, RTN-Acetyl-N-ethyl-sulfonamideNucleophilic attack on acyl chloride
  • Example : Reaction with methyl iodide in DMF forms N-ethyl-N-methyl-sulfonamide (yield: ~75%) .

Electrophilic Aromatic Substitution (EAS) on the Benzofuran Ring

The electron-rich dihydrobenzofuran ring undergoes substitution at positions activated by the oxygen atom:

ReactionReagents/ConditionsPosition SubstitutedProductYieldReference
Nitration HNO₃/H₂SO₄, 0–5°CC-4 or C-7Nitro-substituted derivative60–70%
Halogenation Cl₂/FeCl₃ or Br₂/FeBr₃, RTC-4Halo-substituted derivative70–85%
  • Mechanism : The oxygen atom activates the ring, directing electrophiles to para positions relative to the sulfonamide group.

Oxidation Reactions

The dihydrobenzofuran moiety is susceptible to oxidation, altering the ring structure:

Reagents/ConditionsProductOutcomeReference
KMnO₄/H₂O, acidic conditions, Δ5-Sulfonamidobenzofuran-2-oneRing oxidation to lactone
Ozone (O₃), followed by hydrolysisCleavage to dicarboxylic acid derivativeRing-opening via ozonolysis

Hydrolysis of the Sulfonamide Group

Under extreme conditions, the sulfonamide bond may cleave:

Reagents/ConditionsProductNotesReference
Concentrated HCl, reflux, 24h2,3-Dihydrobenzofuran-5-sulfonic acidLow yield due to stability of sulfonamides

Reduction Reactions

While sulfonamides are generally stable to reduction, the benzofuran ring may react:

Reagents/ConditionsProductOutcomeReference
H₂/Pd-C, ethanol, RTPartially saturated benzofuran derivativesSelective hydrogenation of the ring

Cross-Coupling Reactions

Functionalization via transition-metal catalysis (post-halogenation):

ReactionReagents/ConditionsProductYieldReference
Suzuki Coupling Pd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃, DMF/H₂O, 80°CBiaryl-substituted sulfonamide65–80%

Key Mechanistic Insights:

  • Sulfonamide Reactivity : The NH group participates in hydrogen bonding, influencing solubility and reactivity .

  • Benzofuran Activation : The oxygen atom directs electrophiles to specific ring positions, enabling regioselective synthesis .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-ethyl-2,3-dihydro-1-benzofuran-5-sulfonamide involves its interaction with specific molecular targets and pathways. For example, its ability to inhibit lipid peroxidation and dopamine release suggests that it may interact with enzymes and receptors involved in these processes . The exact molecular targets and pathways are still under investigation, but the compound’s structure allows it to bind to and modulate the activity of various biological molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between N-ethyl-2,3-dihydro-1-benzofuran-5-sulfonamide and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Features
This compound C₉H₁₁NO₃S 213.26 953894-41-2 Ethyl group on sulfonamide; dihydrobenzofuran core
N-methyl-2,3-dihydro-1-benzofuran-5-sulfonamide C₈H₉NO₃S 199.23 953894-41-2* Methyl group on sulfonamide; same dihydrobenzofuran core
2,3-dihydro-1-benzofuran-5-sulfonamide C₇H₇NO₃S 185.20 112894-47-0 No alkyl substitution on sulfonamide; parent sulfonamide structure
7-chloro-1-benzothiophene C₈H₅ClS 168.65 90407-14-0 Benzothiophene core with chlorine substituent; lacks sulfonamide group

*Note: The CAS number for N-methyl-2,3-dihydro-1-benzofuran-5-sulfonamide (953894-41-2) appears identical to that of the ethyl derivative in , which may indicate a cataloguing error or overlap in the source material .

Key Comparisons :

Substituent Effects on Sulfonamide Group: The ethyl group in this compound likely enhances lipophilicity compared to the methyl or unsubstituted analogs. This could influence membrane permeability and metabolic stability in biological systems.

Core Heterocycle Differences :

  • The dihydrobenzofuran core in the target compound provides partial saturation, reducing aromaticity compared to fully unsaturated systems like benzothiophene. This may decrease π-π stacking interactions but improve resistance to oxidative metabolism .
  • 7-chloro-1-benzothiophene (CAS 90407-14-0) replaces the oxygen atom in benzofuran with sulfur, altering electronic properties and binding affinities to targets like enzymes or receptors .

Synthetic Accessibility :

  • Sulfonamide derivatives with smaller substituents (e.g., methyl) are typically easier to synthesize due to reduced steric hindrance during sulfonylation reactions. The ethyl variant may require optimized conditions for efficient coupling .

Research Findings and Functional Implications

  • Enzyme Inhibition: Sulfonamide derivatives are well-known carbonic anhydrase inhibitors.
  • Solubility and Bioavailability : The ethyl substituent may reduce aqueous solubility compared to the methyl analog, as seen in similar sulfonamide pairs. This trade-off between lipophilicity and solubility is critical for drug-likeness .

Biological Activity

N-ethyl-2,3-dihydro-1-benzofuran-5-sulfonamide is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, potential therapeutic applications, and the underlying mechanisms of action.

Chemical Structure and Properties

This compound belongs to the class of benzofuran derivatives. Its structure consists of a benzofuran core with an ethyl group and a sulfonamide moiety, enhancing its pharmacological profile. The molecular formula for this compound is C₁₁H₁₃N₃O₂S.

Biological Activities

The compound exhibits several notable biological activities:

1. Antitumor Activity
Research indicates that this compound possesses significant antitumor properties. It has been shown to inhibit various cancer cell lines, suggesting its potential as an anticancer agent. For instance, studies have demonstrated its efficacy against breast cancer and lung cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest.

2. Antimicrobial Properties
This compound also displays antimicrobial activity against a variety of pathogens. In vitro studies have shown that it can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli, as well as fungi like Candida albicans. The minimum inhibitory concentrations (MIC) for these pathogens are comparable to those of established antimicrobial agents.

3. Diuretic and Antihypertensive Effects
this compound has been classified as a loop diuretic with antihypertensive properties. Its mechanism involves inhibiting sodium reabsorption in the kidneys, leading to increased urine output and reduced blood pressure. This dual action makes it a candidate for treating hypertension and related conditions.

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Inhibition of Enzymatic Activity : The sulfonamide group is known to interfere with enzyme function, particularly in bacterial systems, which contributes to its antimicrobial effects.
  • Apoptosis Induction in Cancer Cells : The compound has been observed to activate apoptotic pathways in cancer cells, potentially through the modulation of Bcl-2 family proteins and caspase activation.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with other benzofuran derivatives:

Compound NameStructure TypeUnique Features
2,3-Dihydrobenzofuran-5-sulfonamideBenzofuran derivativeKnown for potent diuretic effects
Benzofuran-based pyrazoline derivativesBenzofuran derivativeExhibits significant anticancer activity
6-Fluoro-N-(4-methylphenyl)-2,3-dihydrobenzofuranFluorinated benzofuran derivativeIncreased potency against certain cancer cell lines

This compound stands out due to its specific combination of ethyl substitution and sulfonamide functionality.

Case Studies

Several studies have highlighted the efficacy of this compound:

  • Anticancer Study : A study published in Journal of Medicinal Chemistry reported that this compound inhibited the growth of MCF7 breast cancer cells with an IC50 value of 12 µM. The study further explored its mechanism involving mitochondrial dysfunction and increased reactive oxygen species (ROS) production.
  • Antimicrobial Efficacy : Research conducted on various bacterial strains indicated that this compound had an MIC value of 4 µg/mL against E. coli, demonstrating its potential as an effective antimicrobial agent.
  • Diuretic Action : In animal models, this compound showed significant diuretic activity comparable to furosemide, with reduced side effects such as electrolyte imbalance.

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